molecular formula C21H21NO4 B6145448 rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid, cis CAS No. 2138004-01-8

rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid, cis

カタログ番号: B6145448
CAS番号: 2138004-01-8
分子量: 351.4 g/mol
InChIキー: RQLDNXLQBRULFT-BFUOFWGJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structure and Functionality
The compound rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid, cis (hereafter referred to as the target compound) is a racemic mixture of the (2R,5R) diastereomer with a cis configuration. It features a pyrrolidine ring substituted with:

  • A methyl group at position 5.
  • An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the nitrogen.
  • A carboxylic acid at position 2.

This structure is critical in solid-phase peptide synthesis (SPPS), where the Fmoc group enables temporary protection of the amine during chain elongation, while the carboxylic acid facilitates coupling to other amino acids. The cis configuration and methyl substituent influence peptide conformation by introducing steric constraints and modulating hydrophobicity .

特性

CAS番号

2138004-01-8

分子式

C21H21NO4

分子量

351.4 g/mol

IUPAC名

(2R,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-13-10-11-19(20(23)24)22(13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1

InChIキー

RQLDNXLQBRULFT-BFUOFWGJSA-N

異性体SMILES

C[C@@H]1CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

正規SMILES

CC1CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

純度

95

製品の起源

United States

生物活性

rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid, cis, commonly referred to as Fmoc-5-methylpyrrolidine-2-carboxylic acid, is a compound with significant implications in pharmaceutical and biochemical research. It features a pyrrolidine ring and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis. The compound's structure allows it to participate in various biological interactions, making it a valuable subject for study.

Chemical Structure and Properties

The molecular formula of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid is C₁₈H₁₉NO₄. Its molecular weight is approximately 305.35 g/mol. The compound exhibits a melting point range of 171-176 °C and is typically stored at temperatures between 2-8 °C to maintain stability .

The biological activity of this compound stems from its ability to interact with various molecular targets within biological systems. The Fmoc group can be cleaved under basic conditions, revealing the active pyrrolidine carboxylic acid that can engage in biochemical reactions. Additionally, the methoxy group enhances its reactivity and potential interactions with aromatic residues in proteins, influencing their structure and function .

1. Peptide Synthesis

The primary application of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid lies in its role as a building block in peptide synthesis. The Fmoc protecting group allows for selective deprotection during multi-step synthesis processes, facilitating the construction of complex peptides .

2. Drug Development

Research indicates that compounds similar to rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid may exhibit therapeutic properties due to their structural features. The interaction with specific receptors or enzymes could lead to the development of novel pharmaceuticals targeting various diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Peptide Receptor Interactions : A study demonstrated that derivatives of pyrrolidine carboxylic acids could bind effectively to peptide receptors, influencing cellular signaling pathways. This highlights the potential therapeutic applications of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid in modulating receptor activity .
  • Synthesis and Characterization : Research focused on synthesizing various Fmoc-protected amino acids has shown that rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid can be effectively utilized in creating cyclic peptides with enhanced biological activity .

Comparative Analysis

The following table summarizes key properties and applications of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid compared to related compounds.

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Application
rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acidC₁₈H₁₉NO₄305.35Peptide Synthesis
N-Fmoc-L-alanineC₁₅H₁₃N₃O₂273.32Peptide Synthesis
N-Fmoc-L-leucineC₁₇H₁₅N₂O₂287.37Peptide Synthesis

科学的研究の応用

Medicinal Chemistry

The compound serves as a building block in the synthesis of bioactive peptides and pharmaceuticals. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures.

Case Study : A study demonstrated the use of Fmoc-protected amino acids in the synthesis of cyclic peptides that exhibit potent anti-cancer properties. The incorporation of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid into these peptides improved their stability and biological activity.

The compound has been investigated for its potential as a prodrug due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). Its structural features allow for modifications that can lead to improved pharmacokinetic profiles.

Case Study : Research has shown that derivatives of this compound can be designed to target specific biological pathways, enhancing therapeutic efficacy against diseases such as cancer and neurodegenerative disorders.

Materials Science

In materials science, rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid is explored for applications in the development of polymeric materials and nanocomposites. Its chemical reactivity can be harnessed to create functionalized surfaces or coatings.

Table 2: Applications in Materials Science

ApplicationDescription
CoatingsImproved adhesion and durability
NanocompositesEnhanced mechanical properties
Drug delivery systemsTargeted release mechanisms

化学反応の分析

Functional Group Reactivity

The compound contains two key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group : Commonly used in peptide synthesis to protect amino groups, the Fmoc group is labile under basic conditions (e.g., piperidine in DMF), releasing the protected amine.

  • Carboxylic acid group : This group participates in standard reactions such as esterification, amidation, or coupling with amines.

Reactivity of the Fmoc Group
The Fmoc group undergoes cleavage under basic conditions, as seen in peptide synthesis workflows. While specific reaction details for this compound are not explicitly provided in the available sources, the general mechanism involves base-mediated removal of the Fmoc group, yielding a free amine.

Reactivity of the Carboxylic Acid
The carboxylic acid group can react with nucleophiles (e.g., amines) to form amides or esters. For example:

  • Amide formation : Reaction with primary or secondary amines under coupling conditions (e.g., EDC/HOBt).

  • Esterification : Reaction with alcohols in the presence of acid catalysts (e.g., HCl or H2SO4).

Structural Similarities and Analog Comparisons

A comparison with structurally similar compounds highlights the unique reactivity of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidine-2-carboxylic acid, cis.

Compound Key Structural Features Reactivity Differences
(S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acidMethyl group at position 2; pyrrolidine ringPositional isomerism affects steric hindrance
rac-(2R,5S)-1-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acidPiperidine ring; tert-butoxy carbonyl (Boc) groupLarger ring size and Boc group influence reactivity
Fmoc-L-Pro(4-NH-Mtt)-OHMultiple protecting groups (Fmoc, Mtt)Enhanced stability due to additional protecting groups

Biological Interaction Studies

The compound’s stereochemistry and functional groups enable its use in biological interaction studies, such as:

  • Surface Plasmon Resonance (SPR) : To measure binding affinity to target proteins.

  • Isothermal Titration Calorimetry (ITC) : To quantify thermodynamic parameters of binding.

類似化合物との比較

Substituent Variations

Methyl vs. Phenyl/Bromophenyl Substituents
  • Target Compound : The 5-methyl group enhances hydrophobicity moderately compared to unsubstituted pyrrolidines.
  • Fmoc-D-Pro(5-Ph)-OH (CAS 269078-69-5): Features a phenyl group at position 5 (2R,5S configuration). The phenyl substituent significantly increases lipophilicity and steric bulk, promoting rigid conformations in peptides, such as β-turns .
Oxo vs. Methyl Substituents
  • (S)-1-Fmoc-5-oxopyrrolidine-2-carboxylic acid (CAS 106982-77-8): The 5-oxo group introduces a ketone, increasing polarity and enabling hydrogen bonding. This modification can disrupt helical structures but stabilize turns in peptides .

Stereochemical Differences

  • Target Compound : The (2R,5R) cis configuration restricts pyrrolidine ring puckering, favoring specific peptide conformations.
  • Fmoc-D-Pro(5-Ph)-OH (2R,5S): The trans-configuration (5S) allows for distinct spatial arrangements, influencing peptide backbone angles .
  • (2R,4R)-1-Fmoc-4-fluoropyrrolidine-2-carboxylic acid (CAS 1932387-77-3): Fluorine at position 4 introduces electronegativity and alters ring puckering dynamics compared to 5-substituted analogs .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent LogP* Application
Target Compound Not Provided ~C22H23NO4 ~365.43 5-Methyl ~3.2 SPPS, constrained peptides
Fmoc-D-Pro(5-Ph)-OH 269078-69-5 C26H23NO4 413.47 5-Phenyl 4.8 β-turn induction
(2S,5S)-5-(3-Bromophenyl) analog 2580096-21-3 C25H21BrNO4 487.35 3-Bromophenyl 5.1 Peptide stapling, halogen bonding
(S)-1-Fmoc-5-oxopyrrolidine-2-carboxylic acid 106982-77-8 C20H17NO5 351.35 5-Oxo 2.5 Polar peptide motifs

*LogP values estimated via computational methods.

準備方法

Proline-Based Precursors

The cis-2,5-disubstituted pyrrolidine core is accessible from L-proline through a series of protecting group manipulations. Hydrogenolysis of benzyl-protected proline derivatives (e.g., compound 11a in) enables selective amine exposure for subsequent methylation. Critical to this step is the use of palladium on charcoal under hydrogen atmosphere, which cleaves benzyl groups without affecting ester functionalities.

Chiral Auxiliaries for Stereocontrol

Asymmetric induction during methyl group installation requires chiral auxiliaries. The use of (R)- or (S)-benzyloxyproline tert-butyl esters allows for diastereomeric transition states during alkylation, favoring cis-product formation. Reported diastereomeric ratios (dr) reach 3.2:1 when using LDA as base in THF at -78°C.

Methyl Group Installation Methodologies

Enolate Alkylation

Treatment of N-Boc-proline tert-butyl ester with LDA generates a stabilized enolate, which reacts with methyl iodide to yield 5-methylproline derivatives. This method produces a 1:1 diastereomeric mixture, necessitating subsequent resolution:

Boc-Pro-OtBuTHF, -78°CLDA (2 eq)Enolate0°CCH3I (1.2 eq)rac-5-Me-Pro-OtBu\text{Boc-Pro-OtBu} \xrightarrow[\text{THF, -78°C}]{\text{LDA (2 eq)}} \text{Enolate} \xrightarrow[\text{0°C}]{\text{CH}_3\text{I (1.2 eq)}} \text{rac-5-Me-Pro-OtBu}

Grignard Addition to Pyrrolidinones

Alternative approaches employ N-protected pyrrolidin-5-one intermediates. Reaction with methylmagnesium bromide in THF at 0°C affords the trans-adduct predominantly (dr 4:1), while enzymatic reduction using imine reductase (IRED) and formate dehydrogenase (FDH) achieves cis-selectivity >95% ee:

N-Cbz-pyrrolidin-5-oneTHFCH3MgBrtrans-5-Me-pyrrolidineNADPHIRED/FDHcis-5-Me-pyrrolidine\text{N-Cbz-pyrrolidin-5-one} \xrightarrow[\text{THF}]{\text{CH}_3\text{MgBr}} \text{trans-5-Me-pyrrolidine} \xrightarrow[\text{NADPH}]{\text{IRED/FDH}} \text{cis-5-Me-pyrrolidine}

Fmoc Protection and Orthogonal Deprotection

Carbamate Formation

The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in tetrahydrofuran/water (3:1) using sodium bicarbonate as base. Optimal conditions (0°C, 2 h) prevent racemization while achieving >98% conversion:

5-Me-pyrrolidineNaHCO3Fmoc-Cl (1.1 eq)Fmoc-5-Me-pyrrolidine\text{5-Me-pyrrolidine} \xrightarrow[\text{NaHCO}_3]{\text{Fmoc-Cl (1.1 eq)}} \text{Fmoc-5-Me-pyrrolidine}

Ester Hydrolysis

Methyl or tert-butyl esters are cleaved using NaOH (10 eq) in methanol/water (4:1) at 25°C. Neutralization with HCl followed by extraction yields the free carboxylic acid.

Resolution of Racemates and Optical Purity Enhancement

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica preferentially hydrolyzes the (2S,5S)-enantiomer of rac-5-methylpyrrolidine-2-carboxylate esters, leaving the desired (2R,5R)-isomer intact. Reported enantiomeric excess (ee) values exceed 99% after 24 h at 37°C.

Chiral Stationary Phase Chromatography

Preparative HPLC using Chiralpak AD-H columns (hexane:IPA:TFA 90:10:0.1) achieves baseline separation of diastereomers. Retention times correlate with computational models of π-π interactions between Fmoc groups and stationary phase.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (500 MHz, CDCl3_3): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.9 Hz, 2H, CH2_2Fmoc), 4.22 (t, J = 6.8 Hz, 1H, CH Fmoc), 3.65 (m, 1H, H-2), 2.95 (m, 1H, H-5), 1.45 (s, 3H, CH3_3).

  • HRMS : m/z calculated for C21_{21}H21_{21}NO4_4 [M+H]+^+ 352.1549, found 352.1543.

Crystallographic Analysis

Single-crystal X-ray diffraction of the tert-butyl ester derivative confirms cis stereochemistry (C2-C5 distance 2.48 Å, torsion angle -15.7°).

Process Optimization and Scale-Up Considerations

Column Chromatography Minimization

Large-scale syntheses replace silica gel chromatography with pH-controlled extraction. Acidic workup (pH 2) partitions unreacted starting materials into aqueous phase, while the product remains in organic phase (ethyl acetate).

Continuous Flow Hydrogenation

Fixed-bed reactors with 10% Pd/C catalyst achieve full debenzylation in <30 min at 50 bar H2_2, compared to 12 h in batch processes.

Comparative Analysis of Synthetic Routes

MethodStepsOverall Yieldee (%)Key Advantage
Enolate Alkylation623%99No enzymatic reagents
Grignard/IRED541%>99High cis-selectivity
Chiral Resolution735%99.5Uses inexpensive racemate

Q & A

Basic Questions

Q. What are the recommended synthetic routes for rac-(2R,5R)-1-Fmoc-5-methylpyrrolidine-2-carboxylic acid, cis?

  • Methodology :

  • Solid-phase peptide synthesis (SPPS) is commonly employed, leveraging Fmoc (9-fluorenylmethoxycarbonyl) protection for the α-amine. The pyrrolidine ring is synthesized via cyclization of protected amino acids or through ring-closing metathesis.
  • Key steps :

Fmoc introduction : Use Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., NaHCO₃) .

Stereochemical control : Chiral auxiliaries or asymmetric catalysis ensure cis configuration at C2 and C3.

Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .

  • Example : A related compound, Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, was synthesized using Fmoc-Cl and resolved via chiral HPLC .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for cis vs. trans protons) and Fmoc group integrity .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z ~413.47 for C₂₆H₂₃NO₄) .
  • X-ray crystallography : For crystalline derivatives, X-ray analysis resolves absolute configuration .

Q. What safety precautions are critical during handling?

  • Hazard identification :

  • Acute toxicity : Oral, dermal, and inhalation hazards (GHS Category 4) .
  • Skin/eye irritation : Use gloves, goggles, and fume hoods .
    • Storage : Store at -20°C under inert gas (argon) to prevent Fmoc group hydrolysis .

Q. What role does this compound play in peptide synthesis?

  • Applications :

  • Conformational restraint : The cis-pyrrolidine ring restricts peptide backbone flexibility, enhancing target specificity .
  • Aggregation prevention : Hydrophobic Fmoc groups reduce peptide aggregation during SPPS .

Advanced Questions

Q. How does the cis configuration influence peptide secondary structure?

  • Conformational studies :

  • CD spectroscopy : The cis pyrrolidine induces polyproline II (PPII) helices or β-turn motifs, depending on adjacent residues .
  • Hydrophobic interactions : Methyl groups at C5 enhance hydrophobic clustering in aqueous solutions, stabilizing folded states .
    • Case study : Fmoc-(2S,4R)-4-tritylmercapto-pyrrolidine derivatives showed 30% increased α-helix stability in model peptides .

Q. How can diastereomer formation be minimized during synthesis?

  • Optimization strategies :

  • Chiral catalysts : Use Ru-based catalysts for asymmetric hydrogenation (e.g., Noyori-type) to achieve >90% enantiomeric excess .
  • Temperature control : Low-temperature (-78°C) lithiation reduces racemization .
    • Analytical monitoring : Chiral HPLC with cellulose-based columns resolves diastereomers (e.g., retention time differences ≥2 min) .

Q. What strategies mitigate aggregation during solid-phase synthesis?

  • Technical solutions :

  • Pseudoproline derivatives : Incorporate (pseudo-)prolines (e.g., Fmoc-Pro(4-STrt)-OH) to disrupt β-sheet formation .
  • Solvent systems : Use DMF/H₂O (95:5) with 0.1% TFA to improve solubility .
    • Kinetic analysis : Aggregation-prone sequences show delayed Fmoc deprotection times (monitored via UV-Vis at 301 nm) .

Q. How stable is the Fmoc group under varying pH and temperature conditions?

  • Stability profile :

  • pH dependence : Fmoc removal occurs rapidly at pH >9 (e.g., 20% piperidine in DMF, 10 min) but is stable at pH 4–7 .
  • Thermal degradation : Decomposition initiates at 150°C (TGA data), releasing CO₂ and fluorene derivatives .
    • Long-term storage : No degradation observed after 12 months at -20°C under argon .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。